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Compound of Interest

Compound Name: Antiarol rutinoside

Cat. No.: B15591381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural
elucidation of Antiarol rutinoside, a phenolic glycoside with potential pharmacological
applications. The methodologies outlined are based on established principles of natural product
chemistry and spectroscopic analysis.

Introduction to Antiarol Rutinoside

Antiarol rutinoside, systematically named 3,4,5-Trimethoxyphenyl 6-O-alpha-L-
rhamnopyranosyl-beta-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1] It has
been reported in plant species such as Parthenocissus tricuspidata and Miliusa balansae.[1]
The structure of Antiarol rutinoside comprises a 3,4,5-trimethoxyphenyl aglycone linked to a
rutinose (a disaccharide of rhamnose and glucose) moiety. Given the diverse biological
activities associated with flavonoids and other phenolic glycosides, Antiarol rutinoside
presents a compound of interest for further pharmacological investigation.

Isolation of Antiarol Rutinoside

The isolation of Antiarol rutinoside from plant sources can be achieved through a multi-step
process involving extraction and chromatography. The following is a generalized protocol that
can be adapted based on the specific plant matrix.

Experimental Protocol: Isolation
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. Plant Material Collection and Preparation:

Collect fresh or dried plant material from a known source, such as the leaves or stems of
Miliusa balansae.

Thoroughly wash the plant material to remove any contaminants.

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a freeze-
dryer.

Grind the dried plant material into a fine powder to increase the surface area for extraction.
. Extraction:

Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at
room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1
(V/w).

Repeat the extraction process three times to ensure exhaustive extraction of the target
compound.

Combine the extracts and concentrate them under reduced pressure using a rotary
evaporator at a temperature below 45°C to obtain a crude extract.

. Solvent Partitioning:

Suspend the crude extract in distilled water and sequentially partition it with solvents of
increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Antiarol rutinoside, being a polar glycoside, is expected to be concentrated in the ethyl
acetate or n-butanol fraction.

Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the
target compound.

. Chromatographic Purification:
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 Silica Gel Column Chromatography: Subject the enriched fraction (ethyl acetate or n-
butanol) to column chromatography on a silica gel column. Elute the column with a gradient
of chloroform and methanol. Collect fractions and analyze them by TLC.

o Sephadex LH-20 Column Chromatography: Pool the fractions containing Antiarol
rutinoside and further purify them using a Sephadex LH-20 column with methanol as the
mobile phase. This step is effective for separating compounds based on their molecular size
and polarity.

o Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ
preparative HPLC on a C18 column. Use a gradient of methanol and water (with 0.1% formic
acid) as the mobile phase. Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

Visualization of the Isolation Workflow
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Caption: General workflow for the isolation of Antiarol rutinoside.

Structural Elucidation of Antiarol Rutinoside

The structure of the isolated Antiarol rutinoside can be determined using a combination of
spectroscopic techniques.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for Antiarol Rutinoside
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Technique Data Type Predicted Values
vy N (nm) ~270-280 nm (characteristic of
-Vis max (nm
the substituted benzene ring)
~3400 (O-H), ~2930 (C-H),
IR vmax (cm™1) ~1600, 1510 (aromatic C=C),
~1270, 1130 (C-O-C)
] ) See Table 2 for detailed
1H NMR Chemical Shift (d) ) )
predicted assignments.
) ) See Table 3 for detailed
13C NMR Chemical Shift () _ ,
predicted assignments.
Calculated for C21H31013:
HR-MS m/z [M-H]~

491.1765

Table 2: Predicted *H NMR Spectral Data of Antiarol Rutinoside (in CDsOD)

Position Predicted & (ppm) Multiplicity J (Hz)
Aglycone

2', 6' ~6.70 s -

3', 4', 5'-OCHs ~3.85 s -
Glucose

1" ~4.90 d 7.5
2"-5" ~3.20-3.90 m -

6" ~3.70, 3.95 m -
Rhamnose

i ~4.55 d 15
2"-5" ~3.30-4.05 m -

6" (CHs) ~1.20 d 6.0
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Table 3: Predicted *3C NMR Spectral Data of Antiarol Rutinoside (in CD3zOD)

Position Predicted & (ppm)
Aglycone

iy ~154.0
2', 6' ~105.0
3,5 ~155.0
4 ~138.0
3', 5'-OCHs ~56.5
4'-OCHs ~61.0
Glucose

1" ~104.0
2" ~75.0
3" ~78.0
4" ~71.5
5" ~77.0
6" ~68.0
Rhamnose

1 ~102.0
2" ~72.0
3" ~72.0
4™ ~74.0
5" ~70.0
6" (CHs) ~18.0
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Experimental Protocol: Structural Elucidation

1. UV-Vis Spectroscopy:
e Dissolve a small amount of the purified compound in methanol.

e Record the UV-Vis spectrum from 200 to 400 nm to identify the absorption maxima, which
are indicative of the aromatic system.

2. Infrared (IR) Spectroscopy:
e Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.

« ldentify the characteristic absorption bands for hydroxyl, C-H, aromatic C=C, and C-O
functional groups.

3. Mass Spectrometry (MS):

o Perform high-resolution mass spectrometry (HR-MS) using electrospray ionization (ESI) to
determine the accurate mass and molecular formula of the compound.

e Conduct tandem mass spectrometry (MS/MS) to study the fragmentation pattern. The
expected fragmentation would involve the sequential loss of the rhamnose (146 Da) and
glucose (162 Da) units.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve the purified compound in a suitable deuterated solvent (e.g., CDsOD).

e Acquire H NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

e 1H NMR will provide information on the number and types of protons and their connectivity.
» 13C NMR will reveal the number of carbon atoms and their chemical environments.

» 2D NMR experiments will establish the connectivity between protons and carbons,
confirming the structure of the aglycone and the sugar moieties, as well as the glycosidic
linkages.
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Visualization of the Structure Elucidation Workflow

Pure Antiarol Rutinoside

Spectroscopic Analysis
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Final Structure of Antiarol Rutinoside
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Caption: Workflow for the structural elucidation of Antiarol rutinoside.

Potential Biological Activities and Signaling
Pathways

While specific biological activities of Antiarol rutinoside have not been extensively reported,

compounds with similar structural features, such as flavonoids and other phenolic glycosides,

are known to possess a wide range of pharmacological properties, including antioxidant, anti-

inflammatory, and cytotoxic activities. The 3,4,5-trimethoxyphenyl moiety is also found in other
bioactive compounds with anticancer and antiviral properties.

Hypothetical Signaling Pathway: Anti-inflammatory
Action

A plausible mechanism of action for Antiarol rutinoside could involve the modulation of
inflammatory signaling pathways, such as the NF-kB pathway.
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Caption: Hypothetical anti-inflammatory signaling pathway modulated by Antiarol rutinoside.
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Conclusion

This technical guide provides a framework for the successful isolation and structural
determination of Antiarol rutinoside. The detailed protocols and expected spectroscopic data
serve as a valuable resource for researchers in natural product chemistry and drug discovery.
Further investigation into the specific biological activities of this compound is warranted to
explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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